molecular formula C10H15F2NO3 B2548300 tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate CAS No. 1232365-43-3

tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate

Cat. No.: B2548300
CAS No.: 1232365-43-3
M. Wt: 235.231
InChI Key: BSUSHTPSMGKZKK-UHFFFAOYSA-N
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Description

tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate: is a synthetic organic compound with the molecular formula C10H15F2NO3 It is characterized by the presence of a tert-butyl group, a difluorocyclobutyl moiety, and a formyl group attached to a carbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Formylation: The formyl group is introduced through formylation reactions, often using formic acid derivatives.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups or the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or cyclobutyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel fluorinated compounds with unique properties.

Biology:

  • Investigated for its potential as a biochemical probe due to its structural features.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its biological activity and potential therapeutic applications.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl moiety may enhance binding affinity and specificity, while the formyl group can participate in covalent interactions with target molecules. The carbamate group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

  • tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)methylcarbamate
  • tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)ethylcarbamate

Comparison:

  • Structural Differences: The presence of different substituents on the carbamate group (methyl, ethyl) can influence the compound’s reactivity and properties.
  • Unique Features: tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate is unique due to its specific combination of tert-butyl, difluorocyclobutyl, and formyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2NO3/c1-8(2,3)16-7(15)13-9(6-14)4-10(11,12)5-9/h6H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUSHTPSMGKZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232365-43-3
Record name tert-butyl N-(3,3-difluoro-1-formylcyclobutyl)carbamate
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